Methyl {2-[(2-chlorobenzyl)sulfanyl]-7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}acetate
Description
Methyl {2-[(2-chlorobenzyl)sulfanyl]-7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}acetate is a triazolopyrimidine derivative characterized by a fused bicyclic core of triazole and pyrimidine rings. Key structural features include:
- A hydroxy group at position 7, enhancing hydrogen-bonding capabilities.
- A methyl acetate group at position 5, influencing solubility and metabolic stability.
Triazolopyrimidines are pharmacologically significant due to their structural resemblance to purines, enabling interactions with enzymes like dihydroorotate dehydrogenase (DHODH) and kinases . This compound’s synthesis likely involves condensation reactions of triazole precursors with β-keto esters or aldehydes, similar to methods described for analogous triazolopyrimidines .
Properties
IUPAC Name |
methyl 2-[2-[(2-chlorophenyl)methylsulfanyl]-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O3S/c1-23-13(22)7-10-6-12(21)20-14(17-10)18-15(19-20)24-8-9-4-2-3-5-11(9)16/h2-6H,7-8H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFKHJASMJDXJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=O)N2C(=N1)N=C(N2)SCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {2-[(2-chlorobenzyl)sulfanyl]-7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}acetate typically involves multiple steps:
Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chlorobenzyl Group: This step involves the reaction of the triazolopyrimidine intermediate with a chlorobenzyl halide in the presence of a base.
Sulfanyl Linkage Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl {2-[(2-chlorobenzyl)sulfanyl]-7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chlorobenzyl group to a benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as thiols or amines can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its pharmacological properties . Compounds with similar structures have been found to exhibit:
- Antimicrobial Activity : Research indicates that derivatives of triazolo-pyrimidines often display antimicrobial properties. This compound may interact with bacterial enzymes or cell membranes, inhibiting growth and proliferation.
- Antitumor Potential : Triazole-containing compounds are known for their antitumor activities. Studies suggest that methyl {2-[(2-chlorobenzyl)sulfanyl]-7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}acetate could be explored for its ability to induce apoptosis in cancer cells.
Synthesis and Characterization
The synthesis of this compound typically involves several steps:
- Formation of the Triazole Ring : This is crucial for establishing the core structure.
- Introduction of the Sulfanyl Group : This step enhances the biological activity by increasing lipophilicity.
- Acetate Formation : The methyl acetate group is introduced last to finalize the structure.
The characterization techniques used include:
- NMR Spectroscopy : To confirm the molecular structure.
- Mass Spectrometry : For determining molecular weight and purity.
Biological Interaction Studies
Interaction studies focus on understanding how this compound binds to various biological targets. Techniques employed include:
- Molecular Docking Studies : To predict binding affinities and orientations.
- In Vitro Assays : To evaluate biological activities against specific pathogens or cancer cell lines.
Future Research Directions
Further investigations are warranted to fully understand the mechanisms of action and therapeutic potential of this compound. Key areas for future research include:
- Mechanistic Studies : Understanding how this compound interacts at the molecular level with biological targets.
- In Vivo Studies : Evaluating efficacy and safety in animal models.
Mechanism of Action
The mechanism of action of Methyl {2-[(2-chlorobenzyl)sulfanyl]-7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}acetate involves its interaction with specific molecular targets. The triazolopyrimidine core can interact with enzymes and receptors, potentially inhibiting their activity. The chlorobenzyl group may enhance the compound’s binding affinity, while the sulfanyl linkage can modulate its reactivity and stability.
Comparison with Similar Compounds
Key Insights :
- Chlorine Position : The 2-chloro substitution in the target compound may improve target specificity compared to 4-chloro analogues (e.g., ), as steric effects influence binding pocket interactions.
- Ester Groups : Methyl esters (target compound) generally exhibit faster metabolic clearance than ethyl esters (e.g., ), impacting pharmacokinetics.
Analogues with Varied Sulfanyl Substituents
Table 2: Impact of Sulfanyl Group Modifications
| Compound Name | Sulfanyl Group | Biological Activity | Reference |
|---|---|---|---|
| 2-(Benzylsulfanyl)-6-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one | Benzylsulfanyl | Anticancer (enzyme inhibition) | |
| 2-((2-Chlorobenzyl)thio)-5-methyl-N-(pyridin-3-yl)-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | 2-Chlorobenzylthio, pyridinyl | Enhanced binding to DHODH via pyridine interaction |
Key Insights :
- Carboxamide derivatives (e.g., ) show stronger hydrogen-bonding capacity than ester-containing compounds, affecting target selectivity.
Analogues with Hydroxy and Ester Functional Groups
Table 3: Functional Group Comparisons
Key Insights :
- The 7-hydroxy group in the target compound may enhance solubility and metal-chelating ability compared to 7-oxo derivatives (e.g., ).
- Methyl esters (target) vs. ethyl esters (e.g., ) influence metabolic stability, with methyl groups favoring faster clearance.
Research Findings and Implications
- Synthetic Challenges : The target compound’s multi-step synthesis mirrors methods for analogues in , but the 2-chlorobenzylsulfanyl group introduces steric hindrance during condensation, reducing yields compared to 4-chloro derivatives .
- However, its methyl ester may limit bioavailability compared to carboxamide derivatives .
- Crystallographic Data : Analogues like Ethyl 2-benzylsulfanyl-7-(2-chlorophenyl)-5-methyl-4,7-dihydro-1,2,4-triazolo[1,5-β]pyridine-3-carboxylate exhibit planar triazolopyrimidine cores with π-π stacking interactions , a feature likely shared by the target compound.
Biological Activity
Methyl {2-[(2-chlorobenzyl)sulfanyl]-7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}acetate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound possesses a complex structure characterized by a triazolo-pyrimidine core with a chlorobenzyl sulfanyl group. Its molecular formula is with a molecular weight of approximately 364.82 g/mol. The synthesis typically involves multi-step reactions that include the formation of the triazolo-pyrimidine framework followed by the introduction of the sulfanyl and acetate groups.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds with similar structures to this compound. For instance, triazolobenzodithiazines have shown tumor growth inhibitory properties against various human cancer cell lines. Notably, compounds with structural similarities exhibited cytotoxicity comparable to established chemotherapeutics like cisplatin .
Table 1: Anticancer Activity Comparison
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung) | TBD | TBD |
| Triazolobenzodithiazine | MCF-7 (Breast) | 0.71–5.26 | |
| Triazolobenzodithiazine | HCT116 (Colon) | 0.17–0.36 |
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Similar triazole derivatives have shown effectiveness against Staphylococcus aureus, exhibiting minimum inhibitory concentrations (MIC) in the range of 3.9 to 31.5 µg/mL . The presence of the chlorobenzyl group is thought to enhance membrane permeability, thereby increasing antibacterial efficacy.
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of DNA Synthesis : Compounds with triazole rings often interfere with nucleic acid synthesis, leading to apoptosis in cancer cells.
- Enzyme Inhibition : Certain derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival pathways, such as PI3K and mTOR .
- Membrane Disruption : The lipophilic nature of the chlorobenzyl group may facilitate interaction with bacterial membranes, leading to increased permeability and cell death.
Case Study 1: In Vitro Cytotoxicity Evaluation
A study conducted on various derivatives including this compound demonstrated significant cytotoxic effects in vitro against multiple cancer cell lines (MCF-7 and A549). The results indicated that modifications in the chemical structure could lead to enhanced potency .
Case Study 2: Antibacterial Screening
In another investigation focusing on antibacterial properties, derivatives similar to this compound were tested against Staphylococcus aureus. The study found that compounds with the sulfanyl group exhibited lower MIC values compared to those without it .
Q & A
Basic: What are the common synthetic routes for Methyl {2-[(2-chlorobenzyl)sulfanyl]-7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}acetate?
Methodological Answer:
The synthesis typically involves multicomponent condensation reactions using:
- 3-amino-5-alkylthio-1,2,4-triazoles (e.g., 3-amino-5-benzylthio-triazole),
- Aromatic aldehydes (e.g., 2-chlorobenzaldehyde),
- β-keto esters (e.g., methyl acetoacetate).
Key Steps:
Microwave-Assisted Synthesis : Reactants are irradiated (e.g., 323 K for 30 min) in ethanol, yielding the product with ~75% efficiency. This method reduces reaction time compared to conventional heating .
Recrystallization : The crude product is purified using ethanol or acetone to obtain single crystals suitable for X-ray diffraction .
Example Protocol:
| Reactants | Conditions | Yield | Reference |
|---|---|---|---|
| 3-amino-5-benzylthio-triazole, 2-chlorobenzaldehyde, methyl acetoacetate | Microwave (323 K, 30 min) | 75% |
Basic: How is the crystal structure of this compound characterized?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key parameters include:
- Unit Cell Dimensions : Triclinic system (e.g., a = 7.5884 Å, b = 10.7303 Å, c = 14.8825 Å) .
- Planarity : The triazolopyrimidine core is nearly planar (max deviation: 0.034 Å) .
- Intermolecular Interactions : π-π stacking between triazolopyrimidine rings (centroid distances: 3.63–3.88 Å) stabilizes the crystal lattice .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
